molecular formula C13H9ClN2O3S2 B3406895 Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate CAS No. 433694-47-4

Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate

Cat. No.: B3406895
CAS No.: 433694-47-4
M. Wt: 340.8 g/mol
InChI Key: AEALYBTZQMLFBC-UHFFFAOYSA-N
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Description

Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a complex structure that includes a benzo[b]thiophene moiety, an oxadiazole ring, and a thioester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiophene derivatives are known to inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, this compound can modulate various cellular processes, including cell growth and differentiation .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been shown to possess anti-inflammatory and anti-cancer properties. These effects are mediated through the modulation of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, it can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained modulation of cellular processes, which may have therapeutic implications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as anti-inflammatory and anti-cancer activities. At high doses, it may cause toxic or adverse effects. For instance, high doses of thiophene derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of thiophene derivatives, leading to the formation of metabolites that are excreted from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, thiophene derivatives can be transported across cell membranes by organic anion transporters, which facilitate their uptake into cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, thiophene derivatives can localize to the nucleus, where they interact with transcription factors and modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate typically involves multiple steps:

    Formation of the Benzo[b]thiophene Core: The synthesis begins with the preparation of the benzo[b]thiophene core, which can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromothiophene and substituted benzene derivatives.

    Introduction of the Oxadiazole Ring: The next step involves the formation of the 1,3,4-oxadiazole ring. This can be accomplished by reacting the benzo[b]thiophene derivative with hydrazine hydrate and carbon disulfide under basic conditions, followed by cyclization.

    Thioester Formation: The final step is the introduction of the thioester group. This is typically done by reacting the oxadiazole derivative with methyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioester group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorinated aromatic ring, potentially leading to the formation of amines or dechlorinated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dechlorinated derivatives.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of benzo[b]thiophene and oxadiazole exhibit antimicrobial, antifungal, and anticancer activities . The compound’s ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural features make it suitable for incorporation into polymers or other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate
  • Methyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate
  • Methyl 2-(5-(2-thienyl)-1,3,4-oxadiazol-2-yl)thio)acetate

Uniqueness

Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate is unique due to the presence of both the benzo[b]thiophene and oxadiazole rings, which confer distinct chemical and biological properties. The chlorinated aromatic ring further enhances its reactivity and potential for substitution reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3S2/c1-18-9(17)6-20-13-16-15-12(19-13)11-10(14)7-4-2-3-5-8(7)21-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEALYBTZQMLFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(O1)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001144219
Record name Methyl 2-[[5-(3-chlorobenzo[b]thien-2-yl)-1,3,4-oxadiazol-2-yl]thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001144219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433694-47-4
Record name Methyl 2-[[5-(3-chlorobenzo[b]thien-2-yl)-1,3,4-oxadiazol-2-yl]thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433694-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[5-(3-chlorobenzo[b]thien-2-yl)-1,3,4-oxadiazol-2-yl]thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001144219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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